molecular formula C12H12N2O2 B575933 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid CAS No. 185252-69-1

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid

Cat. No.: B575933
CAS No.: 185252-69-1
M. Wt: 216.24
InChI Key: JYRIFOAFECWGHB-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a benzoic acid moiety attached at position 4 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable benzoic acid derivative. One common method involves the esterification of 3,5-dimethyl-1H-pyrazole with ethyl 4-bromobenzoate, followed by hydrolysis to yield the desired benzoic acid . The reaction conditions often include the use of a base such as sodium hydroxide in an aqueous or alcoholic medium, and the reaction is typically carried out under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

    4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzyl alcohol: Similar structure but with an alcohol group instead of a carboxylic acid.

    4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

Uniqueness: 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid is unique due to its specific combination of a pyrazole ring and a benzoic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of coordination complexes and its potential bioactivity .

Properties

IUPAC Name

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-11(8(2)14-13-7)9-3-5-10(6-4-9)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRIFOAFECWGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737221
Record name 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185252-69-1
Record name 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What makes 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (H2mpba) interesting for material science?

A1: H2mpba is a bifunctional organic ligand, meaning it can bind to metal ions through two different sites. This allows it to act as a linker in the construction of Metal-Organic Frameworks (MOFs) [, , , , , ]. MOFs are a class of crystalline porous materials built from metal ions and organic linkers. They have shown promise in a variety of applications, including gas storage and separation, catalysis, and drug delivery.

Q2: What are the structural characteristics of the MOFs formed using H2mpba?

A2: H2mpba can form MOFs with various structures and properties depending on the synthesis conditions and the metal ions used. For instance, H2mpba can create two-dimensional (2D) frameworks with sql topology that stack through π-π interactions, as seen in NUM-11 ([Cu(Hmpba)2]·1.5DMF) []. It can also form 3D frameworks with lvt topology, such as [Cu(Hmpba)2]·4MeOH·1H2O []. Interestingly, H2mpba can lead to the formation of isomeric frameworks, which have the same chemical formula but different arrangements of the building blocks in the crystal structure. These isomers can exhibit different pore shapes, flexibility, and sorption behaviors [, ].

Q3: How does the structure of H2mpba-based MOFs influence their gas sorption properties?

A3: The pore size, shape, and flexibility of H2mpba-based MOFs are crucial for their gas sorption properties. For example, NUM-11 exhibits selective adsorption of acetylene (C2H2) over ethylene (C2H4) and carbon dioxide (CO2) due to the specific interactions between the gas molecules and the pore surface []. This selectivity is crucial for the purification of acetylene from gas mixtures. In another study, researchers observed that a flexible H2mpba-based framework with adaptive pores showed high column-capacity in gas chromatographic separation []. This material exhibited single-crystal to single-crystal (SCSC) transformations upon activation and adsorption of different guest molecules, demonstrating its ability to adjust its pore size and shape to accommodate different guests.

Q4: Have any computational studies been conducted on H2mpba-based MOFs?

A4: Yes, computational chemistry techniques have been employed to understand and predict the behavior of H2mpba-based MOFs. For example, Grand Canonical Monte Carlo simulations were used to confirm the preferential binding of C2H2 over C2H4 and CO2 in NUM-11 []. In another study, a combination of first-principle calculations and computational simulations, including sorption simulated annealing, molecular mechanics, and grand canonical Monte Carlo modeling, was used to solve the crystal structures of activated phases and simulate the CO2 adsorption/desorption isotherms of interpenetration-direction isomeric coordination networks of [Zn(Hmpba)2] []. These studies highlight the importance of computational methods in understanding and predicting the structure-property relationships in MOFs.

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